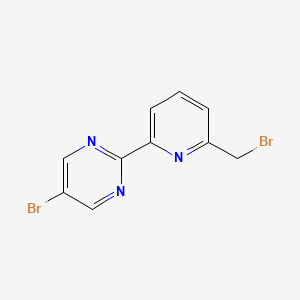
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. It is characterized by the presence of bromine atoms at specific positions on the rings, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(6-methylpyridin-2-yl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atoms in 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. The reaction typically requires a palladium catalyst and a base like potassium carbonate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products
Substituted Pyrimidines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Reduced Pyrimidines: Formed through reduction reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new ligands, catalysts, and materials.
Biology
In biological research, this compound is used to study the interactions of brominated pyrimidines with biological macromolecules. It can be incorporated into nucleic acids to investigate the effects of halogenation on DNA and RNA stability and function.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its brominated structure makes it a valuable intermediate for the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain synthetic applications.
2-Bromo-6-methylpyridine: Contains a single bromine atom and a methyl group, offering different reactivity and applications.
5-Bromo-2-methylpyridine:
Uniqueness
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with two bromine atoms
Propriétés
Formule moléculaire |
C10H7Br2N3 |
|---|---|
Poids moléculaire |
328.99 g/mol |
Nom IUPAC |
5-bromo-2-[6-(bromomethyl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C10H7Br2N3/c11-4-8-2-1-3-9(15-8)10-13-5-7(12)6-14-10/h1-3,5-6H,4H2 |
Clé InChI |
HYOQPVWWUASJIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=NC=C(C=N2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















